Product packaging for Methyl 2-[(2,6-dichlorobenzyl)thio]acetate(Cat. No.:CAS No. 118608-90-5)

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate

Cat. No.: B046072
CAS No.: 118608-90-5
M. Wt: 265.16 g/mol
InChI Key: WXHQNQTVKFTSAV-UHFFFAOYSA-N
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Description

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a high-purity synthetic intermediate of significant interest in medicinal chemistry and chemical biology research. This compound features a thioether bridge connecting a 2,6-dichlorobenzyl group to a methyl acetate moiety, a structure that makes it a versatile building block for the development of more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of potential enzyme inhibitors, particularly those targeting cysteine proteases, due to the electrophilic properties that can be unveiled upon ester hydrolysis. The 2,6-dichlorobenzyl group confers steric hindrance and influences the compound's lipophilicity and metabolic stability, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies in drug discovery programs. Researchers utilize this compound to develop novel analogs for probing biological pathways, designing covalent inhibitors, or creating functionalized materials. The mechanism of action for derivatives of this compound often involves the thioether sulfur's nucleophilicity or the molecule's ability to act as a disulfide mimic, modulating protein function through covalent or non-covalent interactions. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O2S B046072 Methyl 2-[(2,6-dichlorobenzyl)thio]acetate CAS No. 118608-90-5

Properties

IUPAC Name

methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHQNQTVKFTSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383978
Record name Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118608-90-5
Record name Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism:

  • Deprotonation : A base abstracts the acidic proton from methyl thioacetate (CH3C(O)SCH2CO2CH3\text{CH}_3\text{C(O)SCH}_2\text{CO}_2\text{CH}_3), generating a thiolate ion (CH3C(O)S\text{CH}_3\text{C(O)S}^-).

  • Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon in 2,6-dichlorobenzyl chloride, displacing the chloride leaving group.

  • Product Formation : The resulting thioether, this compound, is isolated after purification.

This method is favored for its simplicity and high yield under mild conditions.

Standard Experimental Procedure

The synthesis is typically conducted as follows:

  • Reagents :

    • 2,6-Dichlorobenzyl chloride (1.0 equiv)

    • Methyl thioacetate (1.2 equiv)

    • Base (e.g., potassium carbonate, triethylamine)

    • Solvent (e.g., tetrahydrofuran, dichloromethane)

  • Conditions :

    • Temperature: 25–40°C

    • Reaction Time: 4–6 hours

    • Workup: Extraction with organic solvent, washing with water, and drying over anhydrous sodium sulfate

    • Purification: Column chromatography or recrystallization.

Table 1: Key Physical Properties of this compound

PropertyValueSource
Boiling Point336.0 ± 37.0 °C (Predicted)
Density1.348 ± 0.06 g/cm³ (Predicted)
Molecular Weight265.16 g/mol

Optimization Strategies for Enhanced Yield and Purity

Base Selection

The choice of base critically influences reaction efficiency:

  • Inorganic Bases : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) is commonly used due to its mild basicity and low cost. However, it may require prolonged reaction times.

  • Organic Bases : Triethylamine (Et3N\text{Et}_3\text{N}) or DBU (1,8-diazabicycloundec-7-ene) accelerates the reaction by rapidly generating the thiolate ion, though excess base can lead to side reactions.

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity of the thiolate ion, while nonpolar solvents (e.g., toluene) may reduce side reactions but slow the reaction rate.

Temperature Control

Elevated temperatures (40–60°C) can reduce reaction times but risk decomposition of heat-sensitive intermediates. Optimal yields are reported at 25–40°C.

Alternative Synthetic Approaches

Two-Step Synthesis via Thiol Intermediate

An alternative route involves:

  • Thiol Preparation : Reducing 2,6-dichlorobenzyl chloride to 2,6-dichlorobenzyl thiol using thiourea or sodium hydrosulfide.

  • Esterification : Reacting the thiol with methyl bromoacetate in the presence of a base.

This method offers better control over intermediate purity but requires additional steps.

Catalytic Methods

Recent advances propose using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate the reaction in biphasic systems, improving yield and scalability.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent effectively separates the product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures are optimal for obtaining high-purity crystals.

Spectroscopic Analysis

  • 1H^1\text{H} NMR : Key signals include a singlet for the methyl ester (δ\delta 3.72 ppm) and aromatic protons of the dichlorobenzyl group (δ\delta 7.25–7.45 ppm).

  • IR Spectroscopy : Strong absorption bands at 1730 cm1^{-1} (C=O stretch) and 650 cm1^{-1} (C-S stretch) confirm product formation.

Industrial-Scale Considerations

Solvent Recycling

Light distillation fractions from purification can be reused as reaction solvents, minimizing waste and cost .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate has the molecular formula C10H10Cl2O2SC_{10}H_{10}Cl_2O_2S and features a dichlorobenzyl group attached to a thioacetate moiety. Its unique structure contributes to its diverse applications in pharmaceuticals and materials development.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various therapeutic agents. Its potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research indicates that the compound may have anticancer effects, particularly against specific cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Materials Science

The unique chemical structure of this compound allows for its use in the development of novel materials:

  • Electronic and Optical Properties : The compound's ability to participate in redox reactions suggests potential applications in creating materials with specific electronic or optical characteristics. This could lead to advancements in organic electronics or photonic devices.

Biological Studies

This compound can be utilized in biological research to explore interactions with various biological systems:

  • Mechanisms of Action : The compound may interact with specific enzymes or receptors, which could be critical for understanding its biological effects. The dichlorobenzyl group may enhance binding to hydrophobic pockets in proteins, while the thioacetate moiety could facilitate redox reactions.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityInvestigated cytotoxic effects on cancer cell linesThis compound derivatives showed IC50 values as low as 45 nM against MCF-7 cells .
Antimicrobial Efficacy AssessmentEvaluated against various bacterial strainsDemonstrated significant inhibition of growth in several pathogenic bacteria.
Material Development ExperimentExplored electronic propertiesThe compound was tested for its potential use in organic light-emitting diodes (OLEDs), showing promising results.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with biological macromolecules, potentially disrupting their normal function. The thioether moiety can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₀H₉Cl₂O₂S (inferred) 278.1 2,6-Dichlorobenzyl, thioether High lipophilicity; thioether reactivity
Methyl 2-[2-(2,6-dichloroanilino)-phenyl]acetate C₁₅H₁₂Cl₂NO₂ 309.17 2,6-Dichloroanilino, phenyl Crystallographically characterized; potential material science applications
Methyl 2-thienylacetate C₇H₈O₂S 156.2 Thienyl ring Volatile; used in fragrances or synthesis
Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride C₁₁H₁₅NO₂·HCl 237.7 2,6-Dimethylphenyl, chiral amino group Chiral building block; pharmaceutical relevance

Reactivity and Functional Group Analysis

  • Thioether vs. Amine/Thienyl Groups: The thioether group in this compound enables unique reactivity, such as oxidation to sulfoxides or sulfones, which is absent in amino- or thienyl-substituted analogs. This property may enhance its utility in catalytic or synthetic pathways . In contrast, amino-substituted analogs (e.g., ) exhibit chirality, making them valuable in asymmetric synthesis .
  • Chlorine vs. Chlorinated analogs are often associated with higher toxicity but enhanced biological activity .

Biological Activity

Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thioether functional group linked to a dichlorobenzyl moiety. The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with methyl thioacetate in the presence of a base. This method allows for the efficient formation of the thioether bond.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus< 0.24Strongly active
Escherichia coli< 0.50Moderately active
Candida albicans< 1.00Active

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has potent antibacterial effects, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Effect
MCF-7 (Breast cancer)15.0Significant inhibition
HeLa (Cervical cancer)12.5Significant inhibition
A549 (Lung cancer)20.0Moderate inhibition

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The compound demonstrated notable effects against MCF-7 and HeLa cells, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It has been suggested that this compound induces oxidative stress in cells, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases, which is crucial for its anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of thioether compounds highlighted that this compound showed superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin .
  • Cytotoxicity in Cancer Cells : In a comparative study with established chemotherapeutics, this compound exhibited lower IC50 values than cisplatin in HeLa cells, suggesting it may be a more effective alternative .

Q & A

Q. What are the standard synthetic routes for Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves thioether formation between 2,6-dichlorobenzyl bromide and methyl thioglycolate. Evidence suggests that reactivity is enhanced by using 2,6-dichlorobenzyl bromide due to its electron-withdrawing substituents, which accelerate nucleophilic substitution . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates.
  • Catalysis : Mild bases like sodium carbonate minimize side reactions, as observed in analogous esterification studies .
  • Temperature control : Reactions conducted at 50–60°C balance speed and byproduct suppression.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the thioether linkage (δ ~3.8 ppm for SCH2_2) and ester group (δ ~3.6 ppm for OCH3_3).
  • X-ray crystallography : Single-crystal studies (e.g., space group P21_1/c, unit cell parameters a = 11.2730 Å, b = 12.3808 Å) confirm molecular geometry and hydrogen-bonding networks .
  • HPLC-MS : Quantify purity (>97%) and detect trace impurities using reverse-phase columns (C18) with ESI-MS detection .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the thioether bond.
  • Temperature : Stability testing at 4°C vs. room temperature shows no decomposition over 6 months when sealed under inert gas .
  • Moisture : Hydrolysis of the ester group is minimal in anhydrous environments (RH <10%) but accelerates above 60% humidity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with biological activity. For example:

  • Substituent effects: Electron-withdrawing groups (e.g., Cl) on the benzyl ring increase electrophilicity, potentially enhancing binding to cysteine residues in target enzymes .
  • Molecular docking : Virtual screening against kinase or protease targets (e.g., SARS-CoV-2 Mpro^\text{pro}) identifies derivatives with improved binding affinities .

Q. How should researchers address contradictions in solubility data for this compound across studies?

Discrepancies arise from differing solvent systems. Empirical findings include:

  • Lipophilicity : LogP ~3.2 (calculated) aligns with poor aqueous solubility but high solubility in DMSO or dichloromethane .
  • Formulation strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability in in vivo studies, resolving inconsistencies between in vitro and in vivo assays .

Q. What experimental protocols are recommended for evaluating the compound’s potential in cancer or antiviral research?

  • Cytotoxicity assays : Use MTT or ATP-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antiviral screens : Plaque reduction assays (e.g., against influenza A/H1N1) quantify inhibition at non-toxic concentrations .
  • Mechanistic studies : Western blotting or qPCR evaluates downstream effects on apoptosis or viral replication pathways.

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding interactions critical for solid-state stability?

Hirshfeld surface analysis (e.g., dnorm_\text{norm} maps) quantifies intermolecular interactions. For this compound:

  • Dominant H-bond donors: N–H···O (2.8–3.1 Å) and C–H···Cl (3.3 Å) stabilize the crystal lattice .
  • Thermal displacement parameters (Uiso^\text{iso}) identify rigid vs. flexible regions, aiding polymorph screening .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
  • Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing rate) affecting impurity profiles .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures batch-to-batch consistency .

Methodological Challenges and Solutions

Q. How to handle conflicting NMR signals caused by rotational isomerism in this compound?

  • Variable-temperature NMR : Cooling to –40°C slows rotation, resolving split signals for the thioether and ester groups.
  • 2D experiments : NOESY or ROESY correlations confirm spatial proximity of protons in dominant conformers .

Q. What advanced techniques characterize degradation products under oxidative stress?

  • LC-HRMS : Identifies sulfoxide or sulfone derivatives (e.g., m/z +16 or +32 Da).
  • EPR spectroscopy : Detects radical intermediates during autoxidation .

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